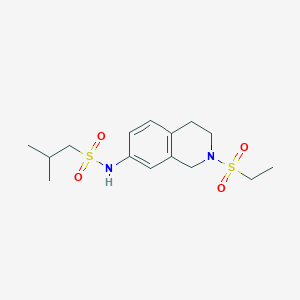

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylpropane-1-sulfonamide

Description

N-(2-(Ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylpropane-1-sulfonamide is a synthetic sulfonamide derivative characterized by a tetrahydroisoquinoline core substituted with an ethylsulfonyl group at position 2 and a branched 2-methylpropane sulfonamide at position 7 (Figure 1). The 2-methylpropane sulfonamide (isobutyl sulfonamide) contributes steric bulk, which may influence solubility and selectivity. While specific biological data for this compound are unavailable in the provided evidence, its structural features align with sulfonamide-based pharmaceuticals, which are often employed as enzyme inhibitors or receptor modulators .

Properties

IUPAC Name |

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-methylpropane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4S2/c1-4-23(20,21)17-8-7-13-5-6-15(9-14(13)10-17)16-22(18,19)11-12(2)3/h5-6,9,12,16H,4,7-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUBNEITSNSXJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methylpropane-1-sulfonamide is a sulfonamide derivative with potential therapeutic applications. This compound is part of a broader class of tetrahydroisoquinoline derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, supported by data tables and recent research findings.

Structure and Properties

The compound's molecular formula is with a molecular weight of 312.38 g/mol. Its structure consists of a tetrahydroisoquinoline core with an ethylsulfonyl group and a sulfonamide moiety, which may contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₄S |

| Molecular Weight | 312.38 g/mol |

| CAS Number | [Not available] |

Research indicates that sulfonamide compounds often exhibit bacteriostatic properties, inhibiting bacterial growth by interfering with folate synthesis. The unique structural features of this compound suggest it may also interact with other biological targets:

- Enzyme Inhibition : Preliminary studies suggest potential as an enzyme inhibitor, which could be relevant in treating diseases such as cancer and neurodegenerative disorders.

- Modulation of Biological Pathways : The compound's interactions with specific molecular targets indicate mechanisms that may modulate pathways involved in various diseases.

Biological Assays and Findings

Recent studies have examined the biological activity of sulfonamide derivatives, including this compound. Here are some key findings:

- Antimicrobial Activity : As part of the sulfonamide class, this compound has shown promising antimicrobial activity against various bacterial strains.

- Anticancer Potential : In vitro assays have indicated that this compound may inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : There is emerging evidence that compounds in this class could offer neuroprotective benefits through modulation of neuroinflammatory responses.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several sulfonamide derivatives against common bacterial pathogens. This compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential utility in treating bacterial infections.

Case Study 2: Anticancer Activity

In a recent investigation involving human cancer cell lines, this compound exhibited dose-dependent cytotoxicity. The study suggested that the compound induces apoptosis in cancer cells via mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from

The compounds listed in include sulfonamide derivatives with heterocyclic frameworks, such as N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide . Key differences and similarities are outlined below:

Table 1: Structural and Functional Comparison

Key Observations :

- The pyrimidine-morpholine core in the compound suggests a design for kinase inhibition (e.g., targeting PI3K or mTOR), whereas the tetrahydroisoquinoline core in the target compound may favor central nervous system (CNS) targets due to its ability to cross the blood-brain barrier .

- The bromo and morpholine substituents in the compound enhance hydrophobicity and hydrogen-bonding capacity, whereas the ethylsulfonyl group in the target compound improves metabolic resistance.

Comparison with USP-Related Compounds ()

describes impurities and related compounds of drospirenone/ethinyl estradiol, such as 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and 1-Fluoronaphthalene.

Table 2: Analytical and Purity Considerations

Key Observations :

- The target compound’s dual sulfonamide groups necessitate specialized analytical methods (e.g., ion-pair chromatography) to resolve polar degradation products, whereas USP-related compounds rely on reversed-phase HPLC .

- The steric bulk of the target compound may reduce crystallization propensity compared to simpler naphthalene derivatives in .

Research Findings and Limitations

- Metabolic Stability : The ethylsulfonyl group likely confers higher oxidative stability compared to morpholine or thiophene substituents in analogs .

- Solubility : The branched 2-methylpropane sulfonamide may reduce aqueous solubility relative to linear alkyl chains in other sulfonamides.

- Target Selectivity: Tetrahydroisoquinoline derivatives often exhibit affinity for serotonin or dopamine receptors, whereas pyrimidine-morpholine hybrids () are more common in kinase inhibitors.

Limitations : Direct pharmacological data for the target compound are absent in the provided evidence. Structural comparisons are inferred from substituent effects and analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.